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Introduction

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent, competitive antagonist
of a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Its
water-soluble nature makes it a valuable tool for investigating the role of ionotropic glutamate
receptors in synaptic transmission and plasticity. By selectively blocking the fast component of
excitatory neurotransmission mediated by AMPA receptors, researchers can dissect the
molecular mechanisms underlying long-term potentiation (LTP) and long-term depression
(LTD), key cellular models of learning and memory. These application notes provide detailed
protocols and data for the effective use of CNQX disodium salt in studying synaptic plasticity.

Mechanism of Action

CNQX competitively binds to the glutamate binding site on AMPA and kainate receptors,
preventing their activation by the endogenous ligand, glutamate. This blockade inhibits the
influx of sodium ions into the postsynaptic neuron, thereby reducing or abolishing the excitatory
postsynaptic potential (EPSP). While highly selective for AMPA/kainate receptors, it is
important to note that at higher concentrations, CNQX can also act as an antagonist at the
glycine site of N-methyl-D-aspartate (NMDA) receptors.
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The following tables summarize the quantitative effects of CNQX disodium salt on various
parameters related to synaptic transmission and plasticity.

Species/Prepa CNQX
Parameter . . Effect Reference
ration Concentration
AMPA Receptor o
. 0.3 uM 50% inhibition [1]
Activity (ICso)
Kainate Receptor o
o 1.5 uM 50% inhibition [1]
Activity (ICso)
NMDA Receptor
Glycine Site 25 uM 50% inhibition [1]
(ICs0)
VP Type 2 -
Evoked EPSCs 10 uM Inhibition [1]
Neurons
Sensory-evoked Reduced to 8.8 +
) Rat Barrel Cortex 20 uM [2]
Potentials 0.3% of control
) Rat Hippocampal Blocked
Mossy Fibre LTP ] 10 mM ) ) [3]
Slices induction
Rat Hippocampal Increased from
Spontaneous -
CAl Not specified 1.3+ 0.5Hzto [4]
IPSC Frequency
Interneurons 25+0.8Hz
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Synaptic Magnitude of Magnitude of
Condition Plasticity Change Change (with Reference
Measure (Control) CNQX)
) No significant
High-Frequency
) ) fEPSP Slope ~150-200% of change from
Stimulation _ , [3]
(LTP) baseline baseline (LTP
(HFS)
blocked)
Induction
Paired Pulse )
Depression of prevented (when
Low-Frequency fEPSP Slope ) ) )
] ) synaptic combined with [5]
Stimulation (PP- (LTD)
response an mGlu receptor

LFS)

antagonist)

Experimental Protocols
Protocol 1: Inhibition of Long-Term Potentiation (LTP) in

Hippocampal Slices

This protocol describes how to use CNQX to confirm the AMPA receptor dependency of LTP

induction in the CA1 region of the hippocampus.

Materials:

CNQX disodium salt

Artificial cerebrospinal fluid (aCSF)

Hippocampal slices (e.g., from rat or mouse)

Electrophysiology setup for extracellular field potential recordings

Stimulating and recording electrodes

Procedure:
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 Slice Preparation: Prepare 300-400 um thick transverse hippocampal slices in ice-cold,
oxygenated slicing solution. Allow slices to recover in aCSF at 32-34°C for at least 30
minutes, and then maintain at room temperature.

o Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated
aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording
electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic
potentials (fFEPSPS).

» Baseline Recording: Establish a stable baseline of fEPSPs for 20-30 minutes by delivering
single pulses at a low frequency (e.g., 0.05 Hz). The stimulation intensity should be set to
elicit an fEPSP that is 30-50% of the maximal response.

o CNQX Application: For the experimental group, switch the perfusion to aCSF containing 10-
20 UM CNQX disodium salt. Allow the drug to equilibrate for at least 20 minutes. The fEPSP
should be significantly reduced or abolished, confirming AMPA receptor blockade.

e LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two
trains of 100 Hz for 1 second, separated by 20 seconds.

e Post-Induction Recording: Following the HFS, continue to record fEPSPs for at least 60
minutes.

o Washout (Optional): To confirm the reversibility of the CNQX block, perfuse the slice with
normal aCSF and monitor the recovery of the fEPSP.

o Data Analysis: Compare the magnitude of the fEPSP slope after HFS in the control (no
CNQX) and CNQX-treated slices. In the presence of CNQX, HFS should fail to induce a
lasting potentiation of the fEPSP.

Protocol 2: Investigating the Role of AMPA Receptors in
Long-Term Depression (LTD)

This protocol outlines the use of CNQX in conjunction with other antagonists to dissect the
receptor contributions to LTD induction.

Materials:
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e CNQX disodium salt
o Metabotropic glutamate receptor (mGIuR) antagonist (e.g., LY341495)
e aCSF
e Hippocampal slices
o Electrophysiology setup
Procedure:
» Slice Preparation and Recording Setup: Follow steps 1 and 2 from Protocol 1.
o Baseline Recording: Establish a stable baseline of fEPSPs for 20-30 minutes.
» Drug Application: Perfuse the slices with one of the following solutions:
o Control: Normal aCSF
o CNQX group: aCSF containing 10 uM CNQX disodium salt.

o Combined blockade: aCSF containing 10 uM CNQX and an appropriate concentration of
an mGIluR antagonist.

e LTD Induction: Induce LTD using a paired-pulse low-frequency stimulation (PP-LFS) protocol
(e.g., 900 paired pulses at 1 Hz).

o Post-Induction Recording: Record fEPSPs for at least 60 minutes following the LTD induction
protocol.

o Data Analysis: Compare the degree of fEPSP depression in the different experimental
groups. The prevention of LTD induction by the combined application of CNQX and an
MGIuUR antagonist suggests a necessary role for both receptor types in this form of plasticity.

[5]

Visualizations
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Caption: Signaling pathway of AMPA receptor-mediated synaptic plasticity and its blockade by
CNQX.
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Caption: General experimental workflow for studying synaptic plasticity with CNQX.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1662576?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Important Considerations

Solubility and Stability: CNQX disodium salt offers improved water solubility compared to
CNQX free acid. Prepare fresh solutions for each experiment to ensure potency.

Concentration: A concentration of 10 uM is generally sufficient to fully block AMPA receptor-
mediated synaptic transmission. However, the optimal concentration may vary depending on
the specific preparation and experimental goals.

Off-Target Effects: Be mindful of the potential for CNQX to antagonize the glycine site of
NMDA receptors at higher concentrations (ICso ~25 uM).[1]

Effects on Inhibitory Transmission: Studies have shown that CNQX can paradoxically
increase the frequency of spontaneous inhibitory postsynaptic currents (sSIPSCs) in some
brain regions, an effect independent of its action on ionotropic glutamate receptors.[6] This
should be considered when interpreting results, especially in studies focused on network
activity.

By carefully considering these factors and utilizing the provided protocols, researchers can

effectively employ CNQX disodium salt to elucidate the intricate roles of AMPA and kainate

receptors in the dynamic processes of synaptic plasticity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]
2. researchgate.net [researchgate.net]
3. researchgate.net [researchgate.net]
4. pharm.emory.edu [pharm.emory.edu]

5. Induction of LTD in the adult hippocampus by the synaptic activation of AMPA/kainate and
metabotropic glutamate receptors - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1662576?utm_src=pdf-body
https://www.researchgate.net/figure/The-effects-of-CNQX-an-AMPA-kainate-receptor-blocker-and-picrotoxin-a-GABA-A-receptor_fig3_233395528
https://pubmed.ncbi.nlm.nih.gov/11640927/
https://www.benchchem.com/product/b1662576?utm_src=pdf-body
https://www.benchchem.com/product/b1662576?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/The-effects-of-CNQX-an-AMPA-kainate-receptor-blocker-and-picrotoxin-a-GABA-A-receptor_fig3_233395528
https://www.researchgate.net/figure/Effect-of-AMPA-kainate-receptor-antagonist-CNQX-on-the-sensoryevoked-spindle-bursts-A_fig4_6704427
https://www.researchgate.net/figure/CNQX-but-not-NBQX-blocks-the-induction-of-mossy-fibre-LTP-a-Pooled-data-from-five_fig1_10766334
https://pharm.emory.edu/dingledine/documents/24maccaferridingle.pdf
https://pubmed.ncbi.nlm.nih.gov/10221753/
https://pubmed.ncbi.nlm.nih.gov/10221753/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 6. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an
AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for CNQX Disodium
Salt in Synaptic Plasticity Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662576#cngx-disodium-salt-use-in-studying-
synaptic-plasticity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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